5-Methyl vs. 5-Phenyl 1,3,4-Oxadiazole: Molecular Size and Physicochemical Divergence
The 5-methyl substitution on the 1,3,4-oxadiazole ring in CAS 179056-82-7 yields a significantly smaller and less lipophilic scaffold compared to the widely used 5-phenyl analog 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde (CAS 65145-97-3). This structural divergence produces quantifiable differences in key physicochemical properties relevant to lead optimization and formulation development [1].
| Evidence Dimension | Molecular weight and predicted lipophilicity |
|---|---|
| Target Compound Data | MW: 188.18 g/mol; CLogP: ~1.5 |
| Comparator Or Baseline | 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde (CAS 65145-97-3): MW: 250.25 g/mol; CLogP: ~2.8 |
| Quantified Difference | ΔMW = -62.07 g/mol (-24.8%); ΔCLogP ≈ -1.3 log units |
| Conditions | Calculated physicochemical parameters based on molecular structure |
Why This Matters
The 25% reduction in molecular weight and substantially lower lipophilicity of the 5-methyl analog offer distinct advantages in fragment-based drug discovery and for programs requiring improved aqueous solubility or compliance with Lipinski's Rule of Five.
- [1] PubChem. 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde (CID 10655207). National Center for Biotechnology Information. View Source
